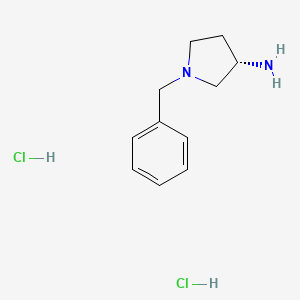

(S)-1-benzylpyrrolidin-3-amine dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBRIIZFMWSCHJ-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659609 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131852-54-5 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (S)-1-benzylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is a chiral synthetic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1][2] As a versatile building block in medicinal chemistry, its stereospecific configuration is crucial for the synthesis of complex molecules with specific pharmacological activities.[3] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical structure, physicochemical properties, and its relevance in drug discovery. Detailed experimental protocols for the determination of its key physical characteristics are also presented to aid researchers in their laboratory work.

Chemical and Physical Properties

Chemical Structure and Identification

| Property | Value |

| IUPAC Name | (3S)-1-benzylpyrrolidin-3-amine;dihydrochloride |

| Synonyms | (S)-3-amino-1-benzylpyrrolidine dihydrochloride, (3S)-1-benzylpyrrolidin-3-amine dihydrochloride |

| CAS Number | 131852-54-5 |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 249.18 g/mol |

| Canonical SMILES | C1--INVALID-LINK--N.Cl.Cl |

Physicochemical Properties

The following table summarizes the available data for the free base, (S)-1-benzylpyrrolidin-3-amine, and provides a framework for the expected properties of the dihydrochloride salt.

| Property | (S)-1-benzylpyrrolidin-3-amine (Free Base) | This compound (Expected) |

| Appearance | Clear colorless to yellow liquid | White to yellow powder or crystals[4] |

| Boiling Point | 100-105 °C at 3 mmHg | Not applicable (decomposes) |

| Density | 1.02 g/cm³ | Data not available |

| Refractive Index | n20/D 1.5450 (lit.) | Not applicable |

| Solubility | Data not available | Expected to be soluble in water and polar protic solvents. |

| pKa | Predicted: 9.74 ± 0.20 | Expected to have two pKa values corresponding to the two amine groups. |

Synthesis and Chiral Resolution

The synthesis of (S)-1-benzylpyrrolidin-3-amine typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-benzyl-3-aminopyrrolidine

A common synthetic route starts from 1-benzyl-3-pyrrolidinone. The ketone is converted to an oxime, which is then reduced to the amine.

Chiral Resolution

The racemic mixture of 1-benzyl-3-aminopyrrolidine can be resolved using a chiral resolving agent such as tartaric acid or its derivatives. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

The synthesis workflow can be visualized as follows:

Caption: Synthetic and Resolution Workflow.

Role in Drug Discovery and Potential Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] Derivatives of N-benzylpyrrolidin-3-amine have been investigated for their potential as central nervous system (CNS) agents, particularly as inhibitors of monoamine reuptake.[6] These compounds can modulate the levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, making them relevant for the treatment of depression and other mood disorders.

The primary mechanism of action for a dual serotonin-norepinephrine reuptake inhibitor (SNRI) involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: SNRI Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Determination of Solubility

Solubility is a critical parameter for formulation and bioavailability.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

pH meter (for aqueous solubility)

-

Temperature-controlled water bath or shaker

Procedure for Aqueous Solubility:

-

Add a known excess amount of this compound to a vial containing a known volume of purified water (e.g., 10 mg in 1 mL).

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

The solubility is expressed in mg/mL or mol/L.

Procedure for Organic Solvent Solubility:

-

Follow a similar procedure as for aqueous solubility, using the desired organic solvent (e.g., ethanol, methanol, DMSO) instead of water.

Determination of pKa by Potentiometric Titration

The pKa values indicate the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

Potentiometric titrator with a calibrated pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M) in water.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.

-

Standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).

Procedure:

-

Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the this compound solution into a beaker containing the inert electrolyte.

-

Immerse the pH electrode and the tip of the burette into the solution.

-

Stir the solution gently.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected. The pKa values can be more accurately determined by analyzing the first and second derivatives of the titration curve.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new therapeutics, particularly for CNS disorders. This guide has provided a detailed overview of its fundamental basic properties and standardized protocols for their experimental determination. A thorough understanding of these properties is essential for researchers and drug development professionals to effectively utilize this compound in their synthetic and pharmacological studies. Further research to determine the specific quantitative physicochemical data for the dihydrochloride salt and to elucidate its precise interactions with biological targets will be crucial for advancing its application in medicinal chemistry.

References

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N/A|1-Benzyl-3-methylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]

- 4. (3S)-(+)-1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 1519353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of (S)-1-Benzylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure, synthesis, and potential biological significance of (S)-1-benzylpyrrolidin-3-amine dihydrochloride. This chiral compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Molecular Structure and Properties

This compound is the hydrochloride salt of the chiral amine (S)-1-benzylpyrrolidin-3-amine. The presence of the benzyl group and the chiral center at the 3-position of the pyrrolidine ring are key structural features that contribute to its utility in asymmetric synthesis and its interaction with biological targets.

Physicochemical Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 176.26 g/mol | 249.18 g/mol | [1] |

| Appearance | - | White to yellow powder or crystals | |

| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg | - | [2] |

| Density | 1.1 ± 0.1 g/cm³ | - | [2] |

| LogP | 1.03 | - | [2] |

Table 1: Physicochemical Properties

Molecular Structure Visualization

The 2D and 3D structures of the (S)-1-benzylpyrrolidin-3-amine cation are depicted below. The dihydrochloride salt is formed by the protonation of both the primary amine on the pyrrolidine ring and the tertiary amine within the ring.

Figure 1: Molecular Structure of (S)-1-benzylpyrrolidin-3-amine cation.

Synthesis and Characterization

The synthesis of (S)-1-benzylpyrrolidin-3-amine and its subsequent conversion to the dihydrochloride salt can be achieved through various synthetic routes. A common approach involves the chiral resolution of a racemic mixture of 1-benzylpyrrolidin-3-amine.

Experimental Protocol: Chiral Resolution and Salt Formation

A representative experimental protocol for the synthesis of the free base and its conversion to the dihydrochloride salt is outlined below. This protocol is a composite based on general methods described in the literature.

Step 1: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine [3]

-

A solution of racemic 1-benzyl-3-aminopyrrolidine in a suitable organic solvent (e.g., ethanol, methanol) is prepared.

-

A chiral resolving agent, such as L-tartaric acid or its derivatives, is added to the solution. The molar ratio of the amine to the resolving agent is typically between 1:0.5 and 1:1.2.

-

The mixture is heated with stirring (e.g., 50-100 °C) for a period of 0.5-2.0 hours to facilitate the formation of diastereomeric salts.

-

The solution is gradually cooled to room temperature, allowing for the selective crystallization of one of the diastereomeric salts.

-

The crystalline salt is isolated by filtration.

-

The desired (S)-1-benzyl-3-aminopyrrolidine is liberated from the salt by treatment with a base (e.g., sodium hydroxide, ammonia) in an aqueous or alcoholic solvent.

-

The free amine is then extracted with an organic solvent and purified.

Step 2: Formation of the Dihydrochloride Salt

-

The purified (S)-1-benzyl-3-aminopyrrolidine is dissolved in a suitable solvent such as ethanol or isopropanol.

-

A solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl, isopropanolic HCl) is added dropwise to the amine solution with stirring.

-

The dihydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

Biological Significance and Applications

(S)-1-Benzylpyrrolidin-3-amine and its derivatives are of significant interest in drug discovery, particularly for their activity at dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.

Dopamine Receptor Antagonism

Derivatives of (S)-1-benzylpyrrolidin-3-amine have been investigated as potent and selective antagonists for dopamine D₂, D₃, and D₄ receptors.[4] For instance, the compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) has demonstrated high affinity for D₃ and D₄ receptors, with Ki values of 21 nM and 2.1 nM, respectively.[4] This compound exhibited potent antipsychotic activity in animal models.[4]

The general mechanism of action for a dopamine receptor antagonist involves blocking the binding of the endogenous neurotransmitter dopamine to its receptor. This modulation of dopaminergic signaling is a key strategy in the treatment of psychosis.

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway and Antagonism.

Experimental Workflow: Radioligand Binding Assay

To determine the affinity of a compound for a specific receptor, a radioligand binding assay is a standard and robust method.[5]

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a chiral synthon with significant potential in the field of drug discovery. Its structural features make it an ideal starting material for the synthesis of compounds targeting CNS receptors. The development of derivatives with high affinity and selectivity for dopamine receptors highlights its importance in the ongoing search for more effective treatments for psychiatric and neurological disorders. Further research, particularly in obtaining detailed crystallographic data, will provide deeper insights into its structure-activity relationships and aid in the rational design of new therapeutic agents.

References

- 1. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 4. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide on the Solubility of (S)-1-benzylpyrrolidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and standardized experimental protocols for determining the solubility of (S)-1-benzylpyrrolidin-3-amine dihydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the known physicochemical properties and detailing robust methodologies for researchers to determine its solubility in various solvents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its free base form is presented below. This information is crucial for understanding its general solubility characteristics. As an amine salt, it is expected to exhibit higher solubility in polar protic solvents, such as water and alcohols, compared to its free base form.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (3S)-1-benzylpyrrolidin-3-amine,dihydrochloride; (S)-3-amino-1-benzylpyrrolidine dihydrochloride | [3] |

| CAS Number | 131852-54-5 | [3][4] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | N/A |

| Molecular Weight | 249.18 g/mol | N/A |

| Appearance | White to yellow powder or crystals | [3] |

| Exact Mass | 248.08500 | [3] |

| LogP (free base) | 1.03 | [5] |

Note: The LogP value is for the free base, 1-benzylpyrrolidin-3-amine. The dihydrochloride salt is expected to be significantly more hydrophilic.

Experimental Protocols for Solubility Determination

The following sections detail standardized experimental protocols for determining the solubility of this compound in both aqueous and organic solvents. These methods can be adapted to suit specific laboratory conditions and analytical instrumentation.

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6] It involves equilibrating a surplus of the compound in a solvent over a specified period and then measuring the concentration of the dissolved substance in the filtrate.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Place the container in a constant temperature shaker bath, typically set at 25 °C or 37 °C, and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a known volume of the mobile phase used for HPLC analysis.

-

Analyze the diluted filtrate by HPLC to determine the concentration of the dissolved compound. A pre-validated calibration curve of the compound should be used for quantification.

-

The measured concentration represents the thermodynamic solubility of the compound in water at the specified temperature.

A common method for determining solubility in organic solvents involves a stepwise addition of the solvent to a known mass of the solute until complete dissolution is observed.[7]

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF)

-

Vortex mixer

-

Analytical balance

-

Test tubes or vials

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the organic solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has not completely dissolved, continue to add small, measured volumes of the solvent, with vigorous agitation after each addition, until a clear solution is obtained.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

The solubility can then be expressed in terms of mg/mL or other appropriate units.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound, such as this compound.

Caption: General workflow for determining compound solubility.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. (S)-1-Benzyl-pyrrolidine-3-aMine Dihydrochloride CAS 131852-54-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (S)-3-AMINO-1-BENZYLPYRROLIDINE DIHYDROCHLORIDE | 131852-54-5 [chemicalbook.com]

- 5. 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4 | Chemsrc [chemsrc.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-1-benzylpyrrolidin-3-amine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-1-benzylpyrrolidin-3-amine dihydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of public domain spectroscopic data for this specific salt, this document presents a compilation of experimental data for the corresponding free base and predicted data for the dihydrochloride form, based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The protonation of the two amine groups in the dihydrochloride salt significantly influences the chemical shifts of neighboring protons and carbons compared to the free base.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized in Table 1. These predictions are based on the analysis of similar compounds and general principles of NMR spectroscopy. The protonation of the amino groups is expected to cause a downfield shift for protons on adjacent carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet | Protons of the benzyl group. |

| Benzyl CH₂ | ~4.30 | Singlet or AB quartet | Methylene protons of the benzyl group. |

| Pyrrolidine CH (C3) | ~3.80 | Multiplet | Proton at the chiral center, adjacent to the amino group. |

| Pyrrolidine CH₂ (C2, C5) | 3.20 - 3.60 | Multiplet | Diastereotopic protons of the pyrrolidine ring adjacent to the benzyl-substituted nitrogen. |

| Pyrrolidine CH₂ (C4) | 2.20 - 2.50 | Multiplet | Protons of the pyrrolidine ring adjacent to the chiral center. |

| Amine NH₃⁺ | Broad | Singlet | Protons of the protonated primary and tertiary amines, may exchange with solvent. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts are influenced by the electron-withdrawing effect of the protonated amino groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C (Quaternary) | ~132 | Benzyl group ipso-carbon. |

| Aromatic CH | 128 - 130 | Aromatic carbons of the benzyl group. |

| Benzyl CH₂ | ~60 | Methylene carbon of the benzyl group. |

| Pyrrolidine CH (C3) | ~48 | Chiral carbon attached to the amino group. |

| Pyrrolidine CH₂ (C2, C5) | 55 - 60 | Carbons adjacent to the benzyl-substituted nitrogen. |

| Pyrrolidine CH₂ (C4) | ~30 | Carbon adjacent to the chiral center. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salts, aromatic ring, and alkyl groups. An Attenuated Total Reflectance (ATR) IR spectrum of the free base, (S)-(+)-1-Benzyl-3-aminopyrrolidine, is publicly available and serves as a useful reference.

The formation of the dihydrochloride salt will lead to significant changes in the N-H stretching region. The sharp N-H stretching bands of the primary amine in the free base (typically around 3300-3400 cm⁻¹) will be replaced by broad and strong absorption bands for the ammonium (-NH₃⁺) and tertiary ammonium (>NH⁺-) groups in the range of 2400-3200 cm⁻¹.

Table 3: Key IR Absorption Bands for (S)-1-benzylpyrrolidin-3-amine and its Dihydrochloride Salt

| Functional Group | (S)-(+)-1-Benzyl-3-aminopyrrolidine (Free Base) Wavenumber (cm⁻¹) | This compound (Expected) Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | ~3360, ~3280 | - | Asymmetric and symmetric stretching (primary amine) |

| N-H⁺ | - | 2400-3200 (broad, strong) | Stretching (primary and tertiary ammonium) |

| C-H (aromatic) | ~3027 | ~3030 | Stretching |

| C-H (aliphatic) | ~2965, ~2815 | ~2970, ~2820 | Stretching |

| C=C (aromatic) | ~1600, ~1495, ~1454 | ~1600, ~1495, ~1455 | Ring stretching |

| N-H | ~1590 | - | Bending (primary amine) |

| N-H⁺ | - | ~1600-1500 | Bending (ammonium) |

| C-N | ~1125 | ~1130 | Stretching |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, a larger number of scans will be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with predicted values and related compounds. Assign the ¹³C NMR chemical shifts.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Analysis: Identify and label the characteristic absorption peaks. Compare the obtained spectrum with the reference spectrum of the free base and known IR correlation tables to assign the vibrational modes.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

Relationship between Free Base and Dihydrochloride

The following diagram illustrates the chemical relationship between the free base and its dihydrochloride salt, highlighting the protonation sites.

Caption: Acid-base reaction showing the formation of the dihydrochloride salt from the free base.

An In-depth Technical Guide to the Synthesis of (S)-1-benzylpyrrolidin-3-amine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details established methodologies for the synthesis of (S)-1-benzylpyrrolidin-3-amine dihydrochloride, a key chiral intermediate in pharmaceutical development. The document outlines two primary synthetic strategies: the resolution of a racemic mixture and an asymmetric synthesis route starting from a chiral precursor. It provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate practical application in a research and development setting.

Introduction

(S)-1-benzylpyrrolidin-3-amine is a valuable chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is crucial for the efficacy and safety of many drug candidates. This guide provides a comprehensive overview of its synthesis, focusing on practical and scalable methods, culminating in the formation of the stable dihydrochloride salt.

Synthetic Strategies

Two principal routes for the synthesis of (S)-1-benzylpyrrolidin-3-amine are prevalent:

-

Strategy A: Chiral Resolution of Racemic 1-benzyl-3-aminopyrrolidine. This approach involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid or its derivatives. This method is often employed when the racemic starting material is readily accessible.

-

Strategy B: Asymmetric Synthesis from a Chiral Precursor. This elegant approach utilizes a readily available chiral starting material, such as trans-4-hydroxy-L-proline, to construct the desired stereocenter. This multi-step synthesis avoids a resolution step, which can improve overall yield.

The final step in both strategies involves the conversion of the resulting chiral free amine to its dihydrochloride salt to improve stability and handling.

Detailed Experimental Protocols

Strategy A: Synthesis via Chiral Resolution

This method begins with the preparation of racemic 1-benzyl-3-aminopyrrolidine, followed by resolution.

Step 1: Synthesis of Racemic 1-benzyl-3-aminopyrrolidine

A common method for synthesizing the racemic precursor is the reduction of 3-amino-1-benzylpyrrolidine-2,5-dione.

-

Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄) (0.9 mol) in 500 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[1]

-

Add 3-amino-1-benzylpyrrolidine-2,5-dione (0.4 mol) dropwise to the suspension.[1]

-

After the addition is complete, stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield crude racemic 1-benzyl-3-aminopyrrolidine. Purify by distillation or column chromatography.

-

Step 2: Resolution of Racemic 1-benzyl-3-aminopyrrolidine

This protocol uses a tartaric acid derivative as a resolving agent.[2]

-

Protocol:

-

Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 molar equivalent) and a chiral resolving agent such as L-tartaric acid hydrate (0.5-1.2 molar equivalents) in an organic solvent (e.g., methanol, ethanol).[2]

-

Heat the solution to 50-100 °C and stir for 0.5-2.0 hours.[2]

-

Gradually cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt.

-

Filter the mixture to isolate the crystalline salt (filter cake) and the mother liquor (filtrate).[2]

-

To isolate the (S)-enantiomer, treat the appropriate fraction (either the recrystallized salt or the mother liquor, depending on the resolving agent) with a base (e.g., NaOH, KOH) in a water/alcohol solvent system to neutralize the tartaric acid and liberate the free amine.

-

Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic phase, and concentrate to yield (S)-1-benzylpyrrolidin-3-amine.

-

Strategy B: Asymmetric Synthesis from trans-4-hydroxy-L-proline

This route builds the chiral center from a naturally occurring amino acid.[3]

-

Protocol:

-

Decarboxylation: Heat trans-4-hydroxy-L-proline in a high-boiling solvent (e.g., cyclohexanol) at 120-180 °C to yield (R)-3-hydroxypyrrolidine.[3]

-

N-Boc Protection: Protect the secondary amine of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dichloromethane to form (R)-1-Boc-3-hydroxypyrrolidine.

-

Sulfonylation: React the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to yield (R)-1-Boc-3-methanesulfonyloxypyrrolidine. This converts the hydroxyl into a good leaving group.

-

Azidation with Inversion: React the mesylate with sodium azide (NaN₃) in a solvent like DMF at 50-100 °C. This proceeds via an Sₙ2 reaction, which inverts the stereocenter to give (S)-1-Boc-3-azidopyrrolidine.[3]

-

Reduction of Azide: Reduce the azide group to an amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation (e.g., H₂, Pd/C).[3] This yields (S)-1-Boc-3-aminopyrrolidine.

-

Debenzylation and N-Benzylation: First, remove the Boc protecting group using a strong acid (e.g., trifluoroacetic acid or HCl). Then, perform N-benzylation on the resulting (S)-3-aminopyrrolidine using benzyl chloride or benzyl bromide and a base (e.g., K₂CO₃) in a solvent like acetonitrile to yield (S)-1-benzylpyrrolidin-3-amine.

-

Final Step: Formation of Dihydrochloride Salt

-

Protocol:

-

Dissolve the purified (S)-1-benzylpyrrolidin-3-amine free base in a suitable anhydrous solvent such as ethanol, isopropanol, or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in ethanol or gaseous HCl) until the solution reaches a pH of ~1-2.

-

Stir the mixture in the ice bath for 1-2 hours to allow the dihydrochloride salt to precipitate completely.

-

Collect the white solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

Table 1: Summary of Reaction Conditions for Chiral Resolution (Strategy A, Step 2)

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Racemic 1-benzyl-3-aminopyrrolidine | [2] |

| Resolving Agent | L-tartaric acid hydrate or derivative | [2] |

| Molar Ratio (Amine:Agent) | 1 : 0.5-1.2 | [2] |

| Solvent | Methanol, Ethanol, or Acetonitrile | [2] |

| Temperature | 50-100 °C | [2] |

| Reaction Time | 0.5-2.0 hours |[2] |

Table 2: Summary of Key Steps in Asymmetric Synthesis (Strategy B)

| Step | Key Reagents | Key Conditions | Stereochemistry | Reference |

|---|---|---|---|---|

| Decarboxylation | trans-4-hydroxy-L-proline | 120-180 °C, cyclohexanol | L -> R | [3] |

| Sulfonylation | MsCl, Et₃N | 0 °C to RT, DCM | R -> R | [3] |

| Azidation | NaN₃ | 50-100 °C, DMF | R -> S (Inversion) | [3] |

| Reduction | PPh₃ or H₂/Pd/C | RT | S -> S | [3] |

| N-Benzylation | Benzyl bromide, K₂CO₃ | RT, Acetonitrile | S -> S | (Standard procedure) |

Visualizations

References

A Technical Guide to the Chiral Purity of (S)-1-benzylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpyrrolidin-3-amine is a critical chiral building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures.[1] Its pyrrolidine core and stereodefined amine group make it an essential intermediate for a variety of therapeutic agents. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even toxic. Consequently, the rigorous assessment and control of the enantiomeric purity of (S)-1-benzylpyrrolidin-3-amine dihydrochloride are of paramount importance in drug discovery and development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the synthesis, resolution, and analytical methodologies employed to determine and ensure the high chiral purity of this compound.

Synthesis and Enantiomeric Control

Achieving high enantiomeric purity of (S)-1-benzylpyrrolidin-3-amine typically involves one of two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

One common industrial approach is the chemical resolution of racemic 1-benzyl-3-aminopyrrolidine. This method utilizes a chiral resolving agent, such as a tartrate derivative, to form diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. The desired diastereomer is then isolated and treated with a base to liberate the enantiomerically pure amine. This method has been reported to yield (S)-1-benzyl-3-aminopyrrolidine with an optical purity greater than 98%.[2]

Another documented synthesis involves the protection of the amine group, for example, with a tert-butoxycarbonyl (Boc) group. A synthesis of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine reported a chemical purity of 99.1% and an optical purity of 99.5% enantiomeric excess (e.e.).[3]

Analytical Methodologies for Chiral Purity Determination

Several advanced analytical techniques are employed to accurately quantify the enantiomeric purity of this compound. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. Two main approaches are used:

-

Direct Methods: These employ a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly common and effective for the separation of amines.[4][5]

-

Indirect Methods: This approach involves derivatizing the amine enantiomers with a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers can then be readily separated on a standard achiral HPLC column.[4]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency.[6][7] The technique uses supercritical carbon dioxide as the primary mobile phase. For the separation of basic compounds like amines, acidic additives are often incorporated into the mobile phase to improve peak shape and achieve separation.[8] Polysaccharide-based chiral stationary phases are widely used and have proven effective for a broad range of chiral separations in SFC.[5][9]

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[10][11] These agents interact with the enantiomers to form diastereomeric complexes or compounds, which exhibit distinct signals in the NMR spectrum (typically ¹H or ³¹P NMR). The ratio of the integrals of these distinct signals corresponds directly to the enantiomeric ratio of the sample.[10][12]

Quantitative Data Summary

The following table summarizes reported purity data for (S)-1-benzylpyrrolidin-3-amine and its derivatives from various sources.

| Compound | Method of Preparation/Analysis | Reported Purity | Reference |

| (S)-1-benzyl-3-aminopyrrolidine | Chemical resolution with a tartrate derivative | >98% optical purity | [2] |

| (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | Synthesis from (S)-3-amino-1-benzylpyrrolidine | 99.5% e.e. optical purity | [3] |

Experimental Protocols

Protocol: Chiral HPLC Analysis (Direct Method)

This protocol is a representative method for the direct chiral separation of amines, adaptable for (S)-1-benzylpyrrolidin-3-amine.

-

Column: Chiral Stationary Phase (CSP) column, such as one based on a polysaccharide derivative (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An amine additive (e.g., diethylamine, 0.1% v/v) is typically added to the mobile phase to improve peak shape and reduce tailing of the basic analyte.

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject 5-20 µL of the sample solution.

-

Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the (S) and (R) enantiomers: % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100

Protocol: Chiral SFC Analysis

This protocol provides a general framework for chiral separation by SFC.

-

Column: A polysaccharide-based CSP suitable for SFC.

-

Mobile Phase: Supercritical CO₂ and a modifier, typically an alcohol like methanol or ethanol.

-

Additive: An acidic additive (e.g., 0.1% ethanesulfonic acid) or an amine additive may be required in the modifier to achieve good peak shape and resolution.[8]

-

Flow Rate: 2 - 5 mL/min.

-

Back Pressure: 100 - 200 bar.

-

Temperature: 30 - 45 °C.[5]

-

Detection: UV detector.

-

Sample Preparation: Dissolve the sample in the modifier solvent at a concentration of approximately 1-2 mg/mL.[8]

-

Analysis: Quantify the enantiomeric excess using the peak areas as described in the HPLC protocol.

Protocol: NMR Analysis using a Chiral Solvating Agent

This protocol outlines the steps for determining enantiomeric excess by NMR.

-

Materials: A high-resolution NMR spectrometer, a suitable deuterated solvent (e.g., CDCl₃), the amine sample, and a chiral solvating agent (CSA), such as an enantiopure BINOL derivative.[10]

-

Sample Preparation:

-

Accurately weigh the amine sample (analyte) and the CSA directly into an NMR tube.

-

Add approximately 0.6 mL of the deuterated solvent.

-

Gently shake the tube for about 30 seconds to ensure mixing and complex formation.[10]

-

-

NMR Acquisition: Record the ¹H NMR spectrum.

-

Analysis: The interaction between the CSA and the two enantiomers of the amine will form diastereomeric complexes. This results in the splitting of one or more proton signals into two distinct sets of peaks. Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these peaks and calculate the enantiomeric ratio.

Visualizations

Caption: General Workflow for Chiral Purity Analysis.

Caption: Principle of Chiral Chromatography (HPLC/SFC).

References

- 1. nbinno.com [nbinno.com]

- 2. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 3. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. fagg-afmps.be [fagg-afmps.be]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. selvita.com [selvita.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

(S)-1-Benzylpyrrolidin-3-amine Dihydrochloride: A Chiral Building Block in Modern Drug Discovery

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is a versatile chiral amine that has emerged as a crucial building block in pharmaceutical research and development. Its rigid, stereochemically defined pyrrolidine core makes it an invaluable scaffold for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and applications of (S)-1-benzylpyrrolidin-3-amine, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

(S)-1-benzylpyrrolidin-3-amine and its dihydrochloride salt possess distinct physicochemical properties that are essential for their application in organic synthesis. The presence of a chiral center, a primary amine, and a tertiary amine within a constrained cyclic system provides a unique platform for stereoselective transformations.

| Property | Value |

| Synonyms | (S)-(+)-1-Benzyl-3-aminopyrrolidine, (3S)-1-(phenylmethyl)-3-pyrrolidinamine |

| CAS Number | 114715-38-7 (for the free base) |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Appearance | Clear light yellow to pale brown liquid (for the free base) |

| Optical Activity | [α]²⁴/D (specific rotation) is a key parameter for ensuring stereospecificity |

The data in this table is for the free base, (S)-1-benzylpyrrolidin-3-amine.

Synthesis of the Chiral Building Block

The enantiomerically pure form of 1-benzyl-3-aminopyrrolidine is critical for its use in pharmaceutical synthesis. Several synthetic routes have been developed to produce the (S)-enantiomer in high optical purity, often starting from readily available chiral precursors like L-aspartic acid.[3]

An efficient method for preparing (S)-3-aminopyrrolidine derivatives starts from L-aspartic acid.[3] The process involves the formation of the pyrrolidine ring and subsequent modifications. While a detailed step-by-step protocol for the synthesis of this compound from L-aspartic acid is extensive, a general workflow is outlined below.

Caption: Generalized workflow for the synthesis of (S)-1-benzylpyrrolidin-3-amine.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][5] The pyrrolidine moiety often plays a crucial role in the binding of these inhibitors to the DPP-4 enzyme.

Linagliptin is a potent and selective DPP-4 inhibitor where the (R)-3-aminopiperidine moiety is a key structural feature. However, related DPP-4 inhibitors utilize the (S)-3-aminopyrrolidine scaffold. The synthesis of these compounds highlights the importance of this chiral building block. For illustrative purposes, a general scheme for the synthesis of a DPP-4 inhibitor using a substituted pyrrolidine is presented.

The synthesis of Linagliptin itself involves (R)-piperidin-3-amine dihydrochloride. A key step is the nucleophilic substitution reaction between the chiral amine and a xanthine derivative.[6][7]

The following is a representative protocol for the coupling of a chiral amine with a heterocyclic core, a key step in the synthesis of many DPP-4 inhibitors.

-

Reaction Setup: A mixture of the 8-bromo-xanthine derivative (1 equivalent), this compound (1.2 equivalents), and a base such as potassium carbonate (3 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

| Intermediate | Reaction Step | Yield (%) | Purity (%) |

| Coupled Product | Nucleophilic Substitution | 85-95 | >98 (by HPLC) |

| Final API | Deprotection/Final Step | 70-85 | >99.5 (by HPLC) |

Note: The yields and purities are representative and can vary based on the specific substrates and reaction conditions.

Caption: Workflow for the synthesis of a DPP-4 inhibitor.

Role in Modulating Biological Pathways

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for regulating glucose homeostasis.[4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The chiral aminopyrrolidine moiety of DPP-4 inhibitors often interacts with key amino acid residues in the S2 subsite of the DPP-4 enzyme, contributing to the potency and selectivity of the inhibitor.

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

This compound is a highly valuable chiral building block in the synthesis of pharmaceuticals, particularly in the development of DPP-4 inhibitors. Its stereochemically defined structure allows for precise molecular recognition and interaction with biological targets. The continued exploration of this and other chiral scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility and established synthetic utility of (S)-1-benzylpyrrolidin-3-amine ensure its continued importance in the field of medicinal chemistry.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 6. cbijournal.com [cbijournal.com]

- 7. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

(S)-1-benzylpyrrolidin-3-amine dihydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is a chiral small molecule belonging to the pyrrolidine class of compounds. Structurally, it features a pyrrolidine ring, a primary amine at the 3-position with (S)-stereochemistry, and a benzyl group attached to the nitrogen atom. The dihydrochloride salt form enhances its solubility in aqueous solutions, a favorable property for experimental studies. While detailed research on this specific molecule is not extensively available in public literature, its structural motifs are prominent in compounds designed to interact with key targets in the central nervous system (CNS).

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting CNS receptors and transporters. The presence of the benzyl group and the chiral amine suggests potential interactions with monoamine transporters, which are critical regulators of neurotransmission. This guide provides a comprehensive overview of the theoretical framework, potential experimental evaluation, and synthetic pathways relevant to investigating this compound in the context of neuroscience research, drawing upon data from closely related analogs.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-1-benzylpyrrolidin-3-amine and its dihydrochloride salt is presented below. These properties are crucial for designing experimental protocols, particularly for in vitro and in vivo studies.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₈Cl₂N₂ | - |

| Molecular Weight | 249.18 g/mol | - |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Chirality | (S)-enantiomer | |

| CAS Number | 131852-54-5 |

Putative Mechanism of Action in Neuroscience

Based on the structural characteristics and preliminary information suggesting a role in modulating neurotransmitter systems, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of synaptic transmission. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and psychostimulant drugs.

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general signaling pathway affected by the inhibition of monoamine transporters at the synapse.

Caption: Inhibition of monoamine reuptake at the synapse.

Quantitative Data from Structurally Related Analogs

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |

| Analog 1 | DAT | [³H]WIN 35,428 Binding | 84 | - |

| DAT | [³H]Dopamine Uptake | - | 200 | |

| NET | [³H]Nisoxetine Binding | - | - | |

| NET | [³H]Norepinephrine Uptake | - | 31 | |

| SERT | [³H]Paroxetine Binding | - | - | |

| SERT | [³H]Serotonin Uptake | - | 230 | |

| Analog 2 | DAT | [³H]WIN 35,428 Binding | 110 | - |

| DAT | [³H]Dopamine Uptake | - | 250 | |

| NET | [³H]Nisoxetine Binding | - | - | |

| NET | [³H]Norepinephrine Uptake | - | 45 | |

| SERT | [³H]Paroxetine Binding | - | - | |

| SERT | [³H]Serotonin Uptake | - | 310 |

Data for analogs are representative of the 3,4-disubstituted pyrrolidine class and are not specific to this compound.

Experimental Protocols

To characterize the neuropharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key assays.

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT).

-

Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target transporter.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the respective non-specific binding competitor.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Uptake Inhibition Assay

Objective: To determine the potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

Materials:

-

Rat brain synaptosomes or HEK293 cells expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound: this compound.

-

Inhibitors for non-specific uptake (e.g., a cocktail of inhibitors for other transporters).

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in uptake buffer.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantify the radioactivity retained by the cells/synaptosomes using a liquid scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CNS compound like this compound.

Caption: Preclinical drug discovery workflow for a CNS compound.

Synthesis Pathway

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the use of a chiral precursor to establish the desired stereochemistry at the 3-position of the pyrrolidine ring. The following is a representative synthetic scheme.

Caption: Representative synthesis of this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics targeting the central nervous system. Its structural similarity to known monoamine transporter inhibitors suggests that its primary mechanism of action likely involves the modulation of dopamine, norepinephrine, and/or serotonin levels in the brain. While specific pharmacological data for this compound is not extensively documented in publicly accessible literature, the information available for closely related analogs indicates a high potential for activity at these transporters. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the systematic evaluation of its neuropharmacological profile. Further research is warranted to fully elucidate its mechanism of action, selectivity, and therapeutic potential in various neurological and psychiatric disorders.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data for related compounds and theoretical considerations. The safety and efficacy of this compound have not been established. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using a (S)-1-Benzylpyrrolidin-3-amine Derivative

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective Michael addition of ketones to nitroolefins utilizing a chiral organocatalyst derived from a structure closely related to (S)-1-benzylpyrrolidin-3-amine. The featured catalyst, (S)-1-(Pyrrolidin-2-ylmethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, leverages a pyrrolidine moiety for enamine-based activation and a thiourea group for hydrogen-bond-mediated activation of the electrophile. This bifunctional activation strategy enables high yields and excellent stereocontrol in the synthesis of valuable chiral synthons.

Application: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins

The primary application of this pyrrolidine-thiourea organocatalyst is in the enantioselective conjugate addition of cyclic ketones, such as cyclohexanone, to a variety of nitroolefins. This reaction is a powerful tool for the construction of carbon-carbon bonds and the generation of stereocenters, leading to the synthesis of chiral γ-nitro ketones. These products are versatile intermediates that can be further transformed into other valuable chiral molecules, including γ-amino acids and substituted piperidines, which are common motifs in pharmaceuticals.

The catalyst has demonstrated high efficiency for reactions involving both aromatic and aliphatic nitroolefins, achieving excellent diastereoselectivity and enantioselectivity.[1][2] The reaction can be performed under mild conditions, including solvent-free (neat) environments, which aligns with the principles of green chemistry.

Quantitative Data Summary

The following table summarizes the performance of the (S)-pyrrolidine-thiourea catalyst in the asymmetric Michael addition of cyclohexanone to various nitroolefins. The data highlights the catalyst's effectiveness across a range of substrates, consistently providing high yields and stereoselectivities.

| Entry | Nitroolefin (R) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | 12 | 95 | >95:5 | 92 |

| 2 | 4-ClC₆H₄ | 12 | 96 | >95:5 | 93 |

| 3 | 4-BrC₆H₄ | 12 | 97 | >95:5 | 94 |

| 4 | 4-MeOC₆H₄ | 24 | 93 | >95:5 | 90 |

| 5 | 4-MeC₆H₄ | 24 | 94 | >95:5 | 91 |

| 6 | 2-ClC₆H₄ | 24 | 92 | >95:5 | 95 |

| 7 | 1-Naphthyl | 24 | 90 | >95:5 | 96 |

| 8 | 2-Furyl | 24 | 89 | >95:5 | 88 |

| 9 | CH₂CH₂Ph | 48 | 85 | 90:10 | 85 |

| 10 | ⁿPr | 48 | 82 | 90:10 | 82 |

Experimental Protocols

3.1. Synthesis of the (S)-Pyrrolidine-Thiourea Organocatalyst

The bifunctional organocatalyst is synthesized from L-proline in a multi-step sequence. The key final step involves the reaction of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, followed by deprotection of the Boc group.[3]

3.2. General Protocol for the Asymmetric Michael Addition

This protocol details the procedure for the enantioselective Michael addition of cyclohexanone to a nitroolefin, catalyzed by the (S)-pyrrolidine-thiourea organocatalyst.[3]

Materials:

-

(S)-1-(Pyrrolidin-2-ylmethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (Catalyst)

-

Nitroolefin (1.0 eq)

-

Cyclohexanone (20 eq)

-

n-Butyric acid (0.05 eq)

-

Dichloromethane (for purification)

-

Ethyl acetate (for purification)

-

Hexane (for purification)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vial, add the (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%).

-

Add cyclohexanone (0.5 mL, 20 eq) to the vial.

-

Add n-butyric acid (0.0025 mmol, 0.05 eq) to the mixture.

-

Stir the resulting mixture at the desired temperature (e.g., 0 °C or room temperature) for 15 minutes.

-

Add the nitroolefin (0.25 mmol, 1 eq) to the reaction mixture.

-

Continue stirring the reaction and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove excess cyclohexanone.

-

Purify the resulting residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitro ketone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric Michael addition reaction.

Caption: General workflow for the asymmetric Michael addition.

4.2. Proposed Catalytic Cycle

The diagram below depicts the proposed catalytic cycle, highlighting the bifunctional activation mechanism.

Caption: Proposed catalytic cycle for the Michael addition.

References

Application Notes: Asymmetric Synthesis of Bioactive Molecules with (S)-1-benzylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is a chiral amine that holds potential as a versatile building block and organocatalyst in the asymmetric synthesis of bioactive molecules. Its rigid pyrrolidine backbone and the presence of a primary amine and a benzyl group offer multiple points for modification and interaction, making it an attractive candidate for inducing stereoselectivity in various chemical transformations. The pyrrolidine motif is a common feature in a wide array of natural products and pharmaceuticals, highlighting the importance of synthetic methodologies that can introduce and control chirality within this scaffold.

While direct applications of this compound as a primary organocatalyst in high-yield, high-enantioselectivity reactions for the synthesis of prominent bioactive molecules are not extensively documented in publicly available literature, its structural analogues have shown significant promise. This document aims to provide an overview of the potential applications based on related chemistry, along with detailed protocols for representative asymmetric transformations where similar chiral amines have been successfully employed. This information can serve as a foundational guide for researchers looking to explore the catalytic potential of this compound in their synthetic endeavors.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of similar chiral pyrrolidine-based organocatalysts, this compound could potentially be utilized in a variety of asymmetric reactions, including:

-

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to generate chiral products.

-

Aldol Reactions: Facilitating the enantioselective formation of carbon-carbon bonds between aldehydes and ketones.

-

Mannich Reactions: Mediating the three-component reaction of an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds.

The primary amine functionality can be readily converted into more complex catalytic moieties, such as thioureas or squaramides, which are known to be highly effective in promoting a range of asymmetric transformations through hydrogen bonding interactions.

Experimental Protocols: Representative Asymmetric Synthesis

Asymmetric Michael Addition for the Synthesis of a Warfarin Precursor

Warfarin is a widely used anticoagulant. The asymmetric Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone is a key step in the enantioselective synthesis of (S)-Warfarin, which is the more active enantiomer. While various chiral catalysts have been employed for this transformation, the following protocol, adapted from methodologies using chiral primary amine-based catalysts, can serve as a template.

Reaction Scheme:

Figure 1: Asymmetric Michael addition for Warfarin precursor synthesis.

Experimental Protocol:

-

To a stirred solution of 4-hydroxycoumarin (0.1 mmol) and benzalacetone (0.12 mmol) in toluene (1.0 mL) at room temperature, add the chiral amine catalyst (e.g., a derivative of (S)-1-benzylpyrrolidin-3-amine, 10 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data (Hypothetical based on similar catalysts):

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 10 | Toluene | 25 | 48 | 85-95 | 80-90 |

| 5 | Dichloromethane | 25 | 72 | 70-80 | 75-85 |

Asymmetric Synthesis of a Rolipram Precursor via Michael Addition

(S)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory and antidepressant properties. A key step in its enantioselective synthesis involves the asymmetric Michael addition of a nucleophile to a substituted nitroalkene.

Reaction Scheme:

Figure 2: Asymmetric Michael addition for Rolipram precursor synthesis.

Experimental Protocol:

-

Prepare the chiral thiourea catalyst by reacting (S)-1-benzylpyrrolidin-3-amine with an appropriate isothiocyanate.

-

To a solution of the substituted nitroalkene (0.5 mmol) and the chiral thiourea catalyst (10 mol%) in dichloromethane (2.0 mL) at -20 °C, add dimethyl malonate (1.5 mmol).

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data (Based on similar thiourea catalysts):

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| Thiourea derivative | 10 | Dichloromethane | -20 | 24 | 96 | 94 |

| Thiourea derivative | 5 | Toluene | -40 | 48 | 90 | 92 |

Logical Workflow for Catalyst Development

The development of a new catalyst based on this compound would typically follow a logical progression from the starting material to the final application in asymmetric synthesis.

Figure 3: Workflow for catalyst development and application.

Conclusion

This compound represents a promising, yet underexplored, chiral scaffold for the development of novel organocatalysts. While direct, optimized applications in the synthesis of specific bioactive molecules are yet to be widely reported, the foundational chemistry of related pyrrolidine-based catalysts provides a strong basis for future research. The protocols and data presented herein, derived from analogous systems, offer a valuable starting point for scientists and researchers to investigate the catalytic potential of this compound in various asymmetric transformations, ultimately contributing to the efficient synthesis of enantiomerically pure pharmaceuticals and other valuable chiral compounds. Further derivatization of the primary amine into well-established catalytic motifs like thioureas or squaramides is a particularly promising avenue for unlocking its full catalytic capabilities.

Application Notes and Protocols for Diastereoselective Reactions Utilizing a Chiral Pyrrolidine Scaffold

Topic: Diastereoselective Reactions Involving a Chiral Pyrrolidine Moiety Analogous to (S)-1-benzylpyrrolidin-3-amine.

Content Type: Detailed Application Notes and Protocols.

Audience: Researchers, scientists, and drug development professionals.

Application Note: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes Catalyzed by a Chiral Pyrrolidine-Containing Squaramide

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of enantioenriched compounds. Chiral organocatalysts bearing a pyrrolidine scaffold have emerged as effective promoters for this transformation, inducing high levels of stereocontrol. This note describes a highly diastereo- and enantioselective Michael addition of cyclohexanone to various β-nitrostyrenes, catalyzed by a novel dehydroabietyl squaramide functionalized with a chiral pyrrolidine moiety.